molecular formula C31H32O8 B13657222 (4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate

(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate

Cat. No.: B13657222
M. Wt: 532.6 g/mol
InChI Key: GGJWZZOGPJLAJS-ZCIXGMBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex derivative of the hexahydropyrano[3,2-d][1,3]dioxin core, characterized by multiple stereogenic centers and functional groups. Key structural features include:

  • Core: A bicyclic pyrano[3,2-d][1,3]dioxin system with defined stereochemistry (4aR,6S,7R,8S,8aS), which confers rigidity and influences conformational stability .
  • 4-Methoxyphenoxy group at position 6, contributing to π-π interactions and solubility modulation . 4-Methylbenzoate ester at position 7, enhancing lipophilicity and serving as a protective group for hydroxyl functionality . Phenyl group at position 2, stabilizing the structure through steric and electronic effects .

Synthetic routes for analogous compounds involve multi-step protection/deprotection strategies, such as acyl chloride-mediated esterification (e.g., using 4-methylbenzoyl chloride) and stereoselective glycosylation .

Properties

Molecular Formula

C31H32O8

Molecular Weight

532.6 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate

InChI

InChI=1S/C31H32O8/c1-4-18-34-27-26-25(19-35-30(39-26)22-8-6-5-7-9-22)37-31(36-24-16-14-23(33-3)15-17-24)28(27)38-29(32)21-12-10-20(2)11-13-21/h4-17,25-28,30-31H,1,18-19H2,2-3H3/t25-,26+,27+,28-,30?,31-/m1/s1

InChI Key

GGJWZZOGPJLAJS-ZCIXGMBYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)OC)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)OC)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence) Core Structure Key Substituents Physical/Chemical Properties Notable Applications/Findings
Target Compound Hexahydropyrano[3,2-d][1,3]dioxin Allyloxy, 4-methoxyphenoxy, 4-methylbenzoate, phenyl High lipophilicity (predicted); NMR shifts consistent with aromatic and ester environments Potential intermediate for bioactive molecule synthesis (inferred from analogs )
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol () Same core Methoxy, phenyl, diol Solubility in polar solvents (e.g., methanol); H-bonding capacity due to diol groups Used in glycosylation studies; lower stability under acidic conditions
(4aR,6R,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate () Same core Methoxy, phenyl, diacetate Enhanced lipophilicity vs. diol analog; $^1$H NMR: δ 2.05 (s, 6H, acetate CH$_3$) Protective group strategy for hydroxyl masking in synthetic pathways
3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one (8b, ) Pyrano[4,3-b]pyran 4-Methoxybenzoyl, methyl Melting point: 125°C; $^1$H NMR: δ 7.85 (d, J=8.8 Hz, aromatic protons) Demonstrates antimicrobial activity (contextual from pyranone derivatives)
tert-Butyl silyl-protected derivative () Same core Iodomethyl, silyl ether Air-sensitive; requires inert storage Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)

Key Comparative Insights:

4-Methylbenzoate vs. acetate (): The former provides greater steric hindrance and slower hydrolysis rates, critical for prodrug design .

Solubility and Bioavailability: Diol-containing analogs () exhibit higher aqueous solubility (e.g., >10 mg/mL in DMSO) compared to esterified derivatives () . The 4-methoxyphenoxy group in the target compound balances lipophilicity and π-stacking capacity, a feature absent in simpler phenyl-substituted analogs () .

Synthetic Challenges :

  • Fluorinated analogs (e.g., ) require stringent anhydrous conditions, whereas allyloxy derivatives (target compound) tolerate mild catalytic conditions .
  • Sulfonate esters () show higher electrophilicity than benzoates, necessitating distinct purification protocols .

Spectroscopic Differentiation: $^{13}$C NMR: The 4-methylbenzoate carbonyl in the target compound resonates near δ 167 ppm, distinct from acetate (δ 170–172 ppm) or sulfonate (δ 160–165 ppm) . Aromatic protons in 4-methoxyphenoxy groups (δ 6.8–7.1 ppm) differ from phenyl substituents (δ 7.2–7.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.